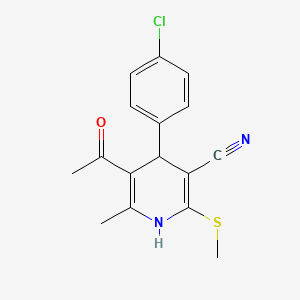![molecular formula C13H23NO B5179842 2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)
2-[1-adamantyl(methyl)amino]ethanol
Vue d'ensemble
Description
2-[1-adamantyl(methyl)amino]ethanol, also known as Memantine, is a medication used to treat moderate to severe Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the overstimulation of glutamate receptors in the brain. This leads to a reduction in the symptoms of Alzheimer's disease, such as memory loss, confusion, and difficulty in performing everyday tasks.
Applications De Recherche Scientifique
Stability and Solvolysis
- Gas-Phase Stability and Solvolysis: 1-Adamantyl cations, including derivatives similar to 2-[1-adamantyl(methyl)amino]ethanol, exhibit notable gas-phase stability. Alkyl substitution, such as methyl or isopropyl groups, enhances this stability. This aspect has implications for solvolytic reactions in nonaqueous solvents, with varying solvolysis rates observed in different solvents like ethanol and water mixtures (Takeuchi et al., 2001).
Synthesis and Derivatives
- Synthesis of Derivatives: The synthesis of derivatives of adamantine, like 2-[1-adamantyl(methyl)amino]ethanol, is an area of interest. These derivatives are utilized in various research applications, such as understanding the solvolysis-decomposition mechanisms (Kyong et al., 2003).
Antimicrobial and Anti-Inflammatory Activities
- Antimicrobial Properties: Derivatives of adamantane, including those structurally related to 2-[1-adamantyl(methyl)amino]ethanol, have been studied for their antimicrobial properties. Research on 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles demonstrated significant activities against various bacteria and fungi, highlighting the potential biomedical applications of these compounds (Al-Omar et al., 2010).
Crystal Structures and Catalysis
- Crystal Structures for Catalysis: The crystal structures of derivatives similar to 2-[1-adamantyl(methyl)amino]ethanol are significant in the field of catalysis. Research on D-N-(2-Adamantyl)phenylglycinol and L-N-(2-Adamantyl)diphenylphenylalinol revealed their roles as ligands in catalytic asymmetric hydroamination, a crucial process in synthetic chemistry (Reinheimer et al., 2016).
Enantioseparation
- Enantioseparation of Analytes: Non-aqueous capillary electrophoresis using derivatives of adamantane, like 1-adamantyl carbamoylated quinine, has been applied for the enantioseparation of various analytes. This application is essential in the field of analytical chemistry, especially in the separation of enantiomers (Piett et al., 2000).
Psychotropic Activity
- Psychotropic Research: Some adamantane derivatives, structurally related to 2-[1-adamantyl(methyl)amino]ethanol, have been studied for their psychotropic activities. This includes research on the potential therapeutic applications of these compounds in neurological and psychiatric disorders (Makarova et al., 2000).
Propriétés
IUPAC Name |
2-[1-adamantyl(methyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-14(2-3-15)13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,15H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIKYLZCOFBUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5179764.png)
![N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5179771.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179779.png)
![2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B5179781.png)
![3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
![6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5179799.png)
![2-[{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5179802.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)

![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5179834.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)

![N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)